molecular formula C23H23N5O3 B2997373 2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(2-methoxybenzyl)acetamide CAS No. 1251707-27-3

2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(2-methoxybenzyl)acetamide

Cat. No.: B2997373
CAS No.: 1251707-27-3
M. Wt: 417.469
InChI Key: VONJGXHAKLLFDQ-UHFFFAOYSA-N
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Description

2-(6-(3,4-Dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(2-methoxybenzyl)acetamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazin core fused with a 3-oxo group. Key structural elements include:

  • A 3,4-dimethylphenyl substituent at position 6 of the pyridazin ring.
  • An N-(2-methoxybenzyl)acetamide side chain at position 2.

Properties

IUPAC Name

2-[6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3/c1-15-8-9-17(12-16(15)2)19-10-11-21-26-27(23(30)28(21)25-19)14-22(29)24-13-18-6-4-5-7-20(18)31-3/h4-12H,13-14H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VONJGXHAKLLFDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN(C3=O)CC(=O)NCC4=CC=CC=C4OC)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(2-methoxybenzyl)acetamide , with CAS number 1251680-87-1 , is a novel triazolopyridazine derivative that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H23N5O3C_{23}H_{23}N_{5}O_{3}, with a molecular weight of 417.5 g/mol . The structure features a triazole ring fused to a pyridazine ring, along with dimethylphenyl and methoxybenzyl substituents. The unique arrangement of these functional groups is believed to contribute to its biological activity.

PropertyValue
Molecular FormulaC23H23N5O3
Molecular Weight417.5 g/mol
CAS Number1251680-87-1

The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors that modulate various biological pathways. Preliminary studies suggest that it may act as an inhibitor in certain signaling pathways associated with cancer and inflammation.

Anticancer Activity

Research has indicated that compounds similar to the one exhibit significant anticancer properties by targeting polo-like kinase 1 (Plk1), a critical regulator in cell division and proliferation. Inhibitors of Plk1 have been shown to induce apoptosis in cancer cells while minimizing cytotoxic effects on normal cells . The specific compound under discussion has not been extensively studied in clinical trials yet; however, its structural analogs have demonstrated promising results.

Anti-inflammatory Effects

In vitro studies have suggested that derivatives from the same chemical class can exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The potential for this compound to reduce inflammation could be significant for therapeutic applications in diseases characterized by chronic inflammation .

Case Studies and Research Findings

  • Inhibition of Cancer Cell Proliferation :
    • A study examining various triazolopyridazine derivatives found that modifications similar to those present in this compound led to enhanced inhibition of cancer cell lines compared to traditional chemotherapeutics .
  • Anti-inflammatory Activity :
    • Another investigation into related compounds revealed their ability to inhibit COX activity effectively, suggesting potential applications for treating inflammatory diseases .
  • Structure-Activity Relationship (SAR) :
    • The SAR analysis indicated that the presence of the methoxybenzyl group significantly enhances the binding affinity to target proteins, thereby increasing biological activity. This finding underscores the importance of structural modifications in developing effective therapeutic agents .

Comparison with Similar Compounds

Substituent Variations on the Benzyl Group

The N-(2-methoxybenzyl)acetamide group in the target compound distinguishes it from analogs with alternative benzyl substituents:

Compound Name Substituent (R) on Benzyl Molecular Weight (g/mol) Key Properties/Implications
Target Compound 2-methoxy ~435.4 (calculated) Enhanced lipophilicity; potential metabolic stability due to methoxy group
N-(4-Chlorobenzyl) Analog () 4-chloro Not specified Increased electron-withdrawing effects; may influence binding affinity
N-(4-Ethoxyphenyl) Analog () 4-ethoxy Not specified Ethoxy group may alter solubility and pharmacokinetics

Core Heterocyclic Modifications

Variations in the fused heterocyclic ring system significantly impact bioactivity:

Compound Name (Source) Core Structure Position 6 Substituent Bioactivity Notes
Target Compound [1,2,4]triazolo[4,3-b]pyridazin 3,4-dimethylphenyl Likely influences π-π stacking in enzyme binding pockets
Compound [1,2,4]triazolo[4,3-c]pyrimidin 4-fluorophenylamino Pyrimidin core may enhance hydrogen bonding capacity
Compound [1,2,3]triazolo[4,5-d]pyrimidin 4-methoxyphenyl Different ring fusion alters electronic distribution

Substituent Effects on the Pyridazin Ring

The 3,4-dimethylphenyl group at position 6 is a critical structural feature. Comparisons include:

Compound Name (Source) Position 6 Substituent Impact on Activity
Target Compound 3,4-dimethylphenyl Steric bulk may enhance selectivity for hydrophobic binding pockets
Compound Phenyl Simpler structure; reduced steric hindrance
(Example 284) 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin Saturated ring system; likely improved solubility

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and what are the critical reaction conditions?

The synthesis typically involves multi-step organic reactions, including cyclocondensation of triazolo-pyridazine precursors with substituted acetamide derivatives. Key steps include:

  • Coupling Reactions : Use of carbodiimide-mediated coupling agents (e.g., EDC/HOBt) to link the triazolo-pyridazine core to the 2-methoxybenzylacetamide moiety .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate intermediates. Final purity (>95%) is confirmed via HPLC .
  • Critical Conditions : Maintain anhydrous environments for amide bond formation and monitor pH during cyclization (optimal pH 6.5–7.5) to avoid side-product formation .

Q. Which spectroscopic and analytical techniques are essential for structural confirmation?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.3–2.6 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+^+ at m/z 445.18) and fragmentation patterns .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .

Q. What safety protocols must be followed during handling and storage?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
  • Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent hydrolysis. Avoid exposure to light or moisture, which may degrade the triazolo-pyridazine core .
  • Emergency Measures : In case of inhalation, move to fresh air; for skin contact, wash with soap and water for 15 minutes .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways and predict byproduct formation?

  • Reaction Path Search : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways (e.g., B3LYP/6-31G* level) .
  • Byproduct Prediction : Molecular dynamics simulations (e.g., Gaussian 16) can predict competing reactions, such as unintended cyclization at the pyridazine N-oxide site, enabling preemptive adjustments .
  • Solvent Selection : COSMO-RS simulations to screen solvents (e.g., DMF vs. THF) for improved yield and reduced side reactions .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Assay Standardization : Compare protocols for cytotoxicity (e.g., MTT vs. resazurin assays) and IC50_{50} determination. Variations in cell lines (e.g., HEK293 vs. HeLa) may explain discrepancies .
  • Metabolite Interference : Use LC-MS to identify degradation products (e.g., hydrolyzed acetamide) that might inhibit or enhance activity in certain conditions .
  • Dose-Response Curves : Validate data with at least three independent replicates and apply Hill slope analysis to distinguish true activity from assay noise .

Q. What advanced techniques characterize the compound’s stability under physiological conditions?

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2_2O2_2) conditions at 37°C. Monitor via UPLC-PDA for degradation products (e.g., loss of the methoxybenzyl group) .
  • Plasma Stability Assays : Incubate with human plasma (1 mg/mL, 37°C) and quantify intact compound over 24 hours using LC-MS/MS .

Q. How do structural modifications influence target binding affinity?

  • SAR Studies : Replace the 3,4-dimethylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents. Assess changes in binding to kinases (e.g., CDK2) via surface plasmon resonance (SPR) .
  • Docking Simulations : Use AutoDock Vina to model interactions with ATP-binding pockets. Key residues (e.g., Lys33, Glu81) may form hydrogen bonds with the triazolo-pyridazine core .

Data Contradiction Analysis

Q. How to address conflicting spectral data between synthesized batches?

  • Batch Comparison : Perform 1H^1H NMR overlay analysis to detect impurities (e.g., residual solvents like DMSO at δ 2.5 ppm) .
  • Crystallography : Single-crystal X-ray diffraction (e.g., using Mo-Kα radiation) resolves ambiguity in tautomeric forms (e.g., keto-enol isomerism in the triazolo ring) .
  • Isotopic Labeling : Synthesize 15N^{15}N-labeled analogs to confirm nitrogen connectivity in the triazolo-pyridazine system .

Q. Why do solubility measurements vary across studies?

  • pH Dependency : Measure solubility in buffers (pH 1.2–7.4) using shake-flask method. The acetamide moiety shows higher solubility at pH < 4 due to protonation .
  • Polymorphism Screening : Use DSC and PXRD to identify amorphous vs. crystalline forms, which differ in solubility by up to 10-fold .

Methodological Guidelines

Q. What strategies improve yield in large-scale synthesis?

  • Flow Chemistry : Continuous flow reactors reduce reaction time (from 24h to 2h) and improve mixing for exothermic steps (e.g., cyclocondensation) .
  • Catalyst Optimization : Screen Pd/C or Ni catalysts for hydrogenation steps; 5% Pd/C at 50 psi H2_2 achieves >90% conversion .

Q. How to validate the compound’s purity for in vivo studies?

  • HPLC-DAD/ELSD : Use C18 columns (5 µm, 250 mm) with acetonitrile/water gradients. Purity thresholds >99% are required for toxicity studies .
  • Residual Solvent Analysis : GC-MS to detect traces of DMF or THF (<500 ppm per ICH Q3C guidelines) .

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